![molecular formula C7H4BrFN2 B3026945 6-溴-5-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1190321-99-3](/img/structure/B3026945.png)

6-溴-5-氟-1H-吡咯并[2,3-b]吡啶

描述

Synthesis Analysis

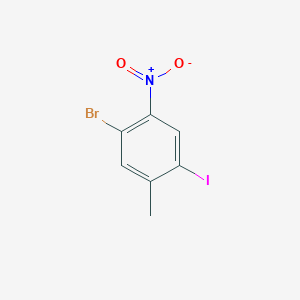

The synthesis of halogenated pyridines, such as the ones related to 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, often involves halogen dance reactions, as described for the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of related compounds like 6-bromo-imidazo[4,5-b]pyridine derivatives involves condensation reactions followed by alkylation, showcasing the versatility of halogenated pyridines in chemical synthesis . The preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine through regioselective fluorination also provides insight into the synthetic accessibility of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been elucidated using single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions . These studies are crucial for understanding the structural characteristics of halogenated pyrrolopyridines, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

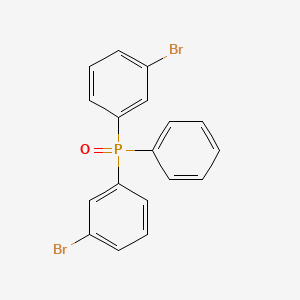

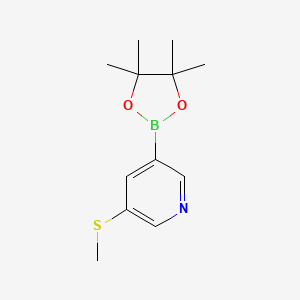

Halogenated pyrrolopyridines can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, the synthesis of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrates the reactivity of such compounds in cross-coupling reactions, which are fundamental in combinatorial chemistry . The reactivity is further influenced by the molecular orbital distributions, as indicated by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrrolopyridines are influenced by their molecular structure. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular hydrogen bonding . Theoretical calculations, such as DFT and molecular docking studies, provide insights into the electronic properties and potential biological activity of these compounds . Additionally, the nonlinear optical properties of related pyridine derivatives have been investigated, suggesting applications in material science .

科学研究应用

合成与功能化

6-溴-5-氟-1H-吡咯并[2,3-b]吡啶及其衍生物因其在合成各种复杂有机化合物中的潜力而被广泛研究。研究人员探索了简洁高效的合成方法,例如从 1H-吡咯并[2,3-b]吡啶 N-氧化物制备,使用巴尔兹-希曼反应或锂-卤素交换等技术进行区域选择性氟化 (Thibault, L’Heureux, Bhide, & Ruel, 2003)。此外,该化合物的功能化,特别是针对农用化学品或功能材料,一直是研究的主题。这包括引入氨基并随后转化为用于各种应用的齿状化合物或聚合 (Minakata, Itoh, Komatsu, & Ohshiro, 1992)。

有机化学与材料科学中的应用

6-溴-5-氟-1H-吡咯并[2,3-b]吡啶衍生物已被用于开发新材料和化学品。这包括合成用于 Fe3+/Fe2+ 灵敏性的荧光化学传感器,说明了其在生物和化学传感应用中的潜力 (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018)。该化合物的用途扩展到为金属配合物创造新型配体,为配位化学的进步和催化和材料科学的潜在应用做出贡献 (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011)。

医学和药物研究

在医学领域,该化合物已被用于开发 PET 成像的放射性示踪剂。例如,使用 6-溴-5-氟-1H-吡咯并[2,3-b]吡啶的衍生物合成的 [18 F]MK-6240 是阿尔茨海默病成像中神经纤维缠结的选择性示踪剂 (Hopewell, Ross, Kostikov, Pascoal, Alberti, Lacatus-Samoila, Soucy, Bennacef, Kobayashi, Kang, Rosa-Neto, & Massarweh, 2019)。此外,该化合物的衍生物已显示出作为各种酶和受体的抑制剂的潜力,表明它们在癌症和神经系统疾病等疾病的药物开发中的用途 (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013)。

未来方向

作用机制

Target of Action

The primary target of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Result of Action

The inhibition of FGFRs by 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can lead to several molecular and cellular effects. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of 4T1 cells .

属性

IUPAC Name |

6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXFQZOLFOEPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266870 | |

| Record name | 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190321-99-3 | |

| Record name | 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

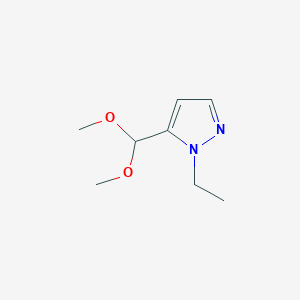

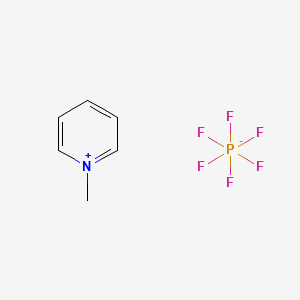

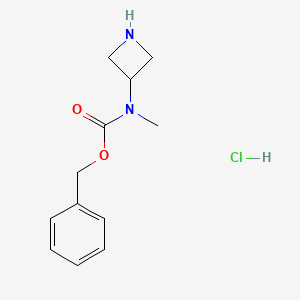

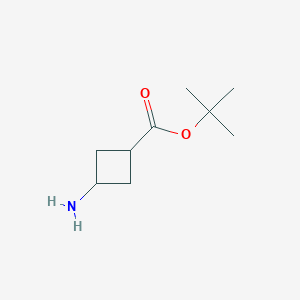

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)